
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)-2-(trifluorometil)benceno es un compuesto orgánico que se caracteriza por la presencia de un grupo trifluorometil y un grupo propinil unidos a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Prop-2-yn-1-yl)-2-(trifluorometil)benceno generalmente implica el acoplamiento de un derivado de benceno sustituido con trifluorometil con un grupo propinil. Un método común es el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Sonogashira, que implica la reacción de un haluro de arilo con un alquino en presencia de un catalizador de paladio y un co-catalizador de cobre .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(Prop-2-yn-1-yl)-2-(trifluorometil)benceno puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo propinil se puede oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El triple enlace en el grupo propinil se puede reducir para formar alcanos o alquenos.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el óxido de cromo (CrO3) se pueden utilizar en condiciones ácidas o básicas.
Reducción: Hidrogenación utilizando paladio sobre carbono (Pd/C) como catalizador bajo atmósfera de gas hidrógeno (H2).
Sustitución: Nucleófilos como aminas o tioles se pueden utilizar en presencia de una base como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Productos principales:
Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.
Reducción: Formación de alcanos o alquenos.
Sustitución: Formación de derivados de benceno sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)-2-(trifluorometil)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(Prop-2-yn-1-yl)-2-(trifluorometil)benceno depende de su aplicación específica. En las reacciones químicas, el grupo trifluorometil puede actuar como un grupo atrayente de electrones, influyendo en la reactividad del anillo de benceno. El grupo propinil puede participar en varias reacciones debido a la presencia del triple enlace, que puede sufrir reacciones de adición o sustitución.
Compuestos similares:
1,3,5-tri(prop-1-yn-1-yl)benceno: Estructura similar, pero con tres grupos propinil unidos al anillo de benceno.
1-(Prop-2-yn-1-yl)-4-(trifluorometil)benceno: Estructura similar, pero con el grupo trifluorometil en la posición para.
Singularidad: 1-(Prop-2-yn-1-yl)-2-(trifluorometil)benceno es único debido a la posición específica de los grupos trifluorometil y propinil, que pueden influir en su reactividad y posibles aplicaciones. La combinación de estos grupos funcionales proporciona un conjunto distinto de propiedades químicas que se pueden aprovechar en diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
1,3,5-tri(prop-1-yn-1-yl)benzene: Similar structure but with three propynyl groups attached to the benzene ring.
1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness: 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and propynyl groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7F3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h1,3-4,6-7H,5H2 |
Clave InChI |
UNXLAMVNKHFZMJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


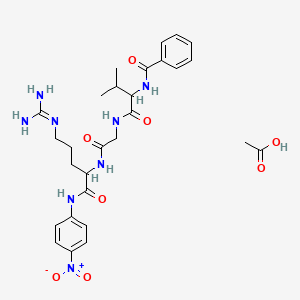

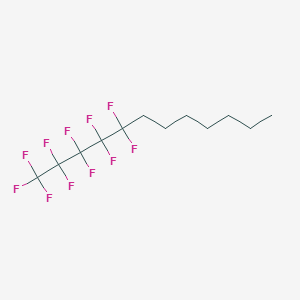

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
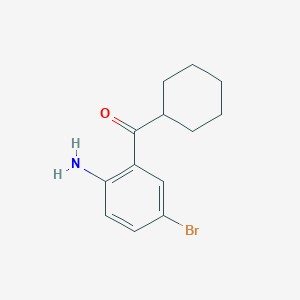
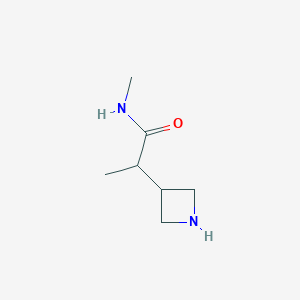
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)

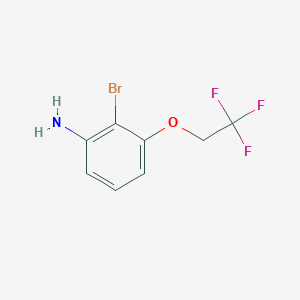
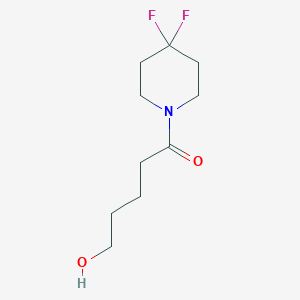
![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
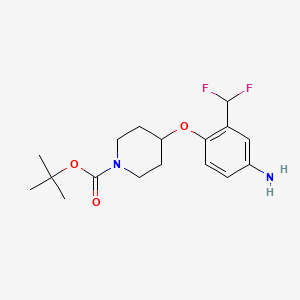
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
